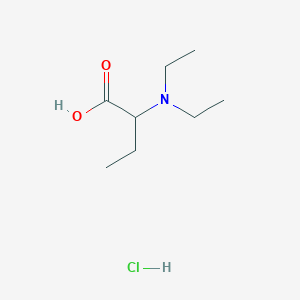

2-(Diethylamino)butanoic acid hydrochloride

Description

Properties

IUPAC Name |

2-(diethylamino)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-4-7(8(10)11)9(5-2)6-3;/h7H,4-6H2,1-3H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKVZCYZTPHWNIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N(CC)CC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315365-38-8 | |

| Record name | 2-(diethylamino)butanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-diethylamino-butyric acid hydrochloride molecular weight and formula

The following technical guide details the physicochemical properties, synthesis, analytical characterization, and applications of 2-(Diethylamino)butyric acid hydrochloride .

This guide is structured for researchers and drug development professionals, focusing on the compound's utility as a non-proteinogenic amino acid building block in medicinal chemistry.

Role: Non-Proteinogenic Amino Acid Building Block | Class:

Compound Identity & Core Parameters

The precise identification of chemical entities is the bedrock of reproducible science. 2-(Diethylamino)butyric acid hydrochloride is an

Physicochemical Data Table

| Parameter | Value | Technical Note |

| IUPAC Name | 2-(Diethylamino)butanoic acid hydrochloride | Systematic nomenclature for regulatory filing. |

| Common Name | 2-Diethylaminobutyric acid HCl | Often abbreviated in synthesis logs. |

| CAS Number | 1315365-38-8 | Primary identifier for the hydrochloride salt.[1] |

| Molecular Formula | C | Includes the counterion (chloride). |

| Molecular Weight | 195.69 g/mol | Free Base: ~159.23 g/mol |

| Appearance | White to off-white crystalline solid | Hygroscopic; store under desiccant. |

| Solubility | Water, Methanol, DMSO | High polarity due to ionic salt form. |

| pKa (Calc.) | ||

| SMILES | CCC(C(=O)O)N(CC)CC.Cl | Machine-readable string for cheminformatics.[1] |

Synthetic Methodology & Causality

Expert Insight: The synthesis of sterically hindered

Synthesis Protocol: Nucleophilic Substitution

This protocol describes the synthesis of the free base followed by salt formation.

Reagents:

- -Bromobutyric acid (1.0 eq)

-

Diethylamine (3.0 eq) – Acts as both nucleophile and base.

-

Solvent: Ethanol (anhydrous) or Toluene (if using ester intermediate).

-

HCl source: 4M HCl in Dioxane.

Step-by-Step Workflow:

-

Preparation: Dissolve

-bromobutyric acid in anhydrous ethanol (0.5 M concentration) in a round-bottom flask equipped with a reflux condenser. -

Addition: Dropwise add Diethylamine (3.0 eq) at 0°C to control the exotherm.

-

Causality: Low temperature prevents the formation of the

-unsaturated byproduct (crotonic acid derivative) via E2 elimination.

-

-

Reaction: Allow to warm to room temperature, then reflux for 4-6 hours. Monitor by TLC (System: MeOH/DCM 1:9).

-

Work-up: Concentrate the solvent in vacuo. Dissolve the residue in 1M NaOH (to ensure deprotonation of the acid) and wash with ether (removes non-polar impurities).

-

Isolation: Acidify the aqueous layer to pH 4-5 with dilute HCl and extract with DCM.

-

Salt Formation: Dry the organic layer (

), filter, and add 4M HCl in Dioxane (1.1 eq) dropwise. The hydrochloride salt will precipitate. -

Purification: Recrystallize from Ethanol/Ether.

Reaction Pathway Diagram (Graphviz)

Figure 1: Synthetic route via nucleophilic substitution of alpha-halo acids.

Analytical Characterization & Quality Control

Trustworthiness: A self-validating system requires orthogonal analytical methods to confirm both identity and purity. For amino acid salts, NMR confirms structure, while HPLC-CAD/MS ensures purity, as these compounds often lack strong UV chromophores.

Recommended Analytical Workflow

| Method | Purpose | Acceptance Criteria |

| 1H-NMR (D2O) | Structural Confirmation | Triplet at ~0.9 ppm (methyls), Quartet at ~3.1 ppm (ethyl CH2), Multiplet at ~3.6 ppm ( |

| LC-MS (ESI+) | Molecular Mass Verification | [M+H]+ peak at 160.13 m/z (Free base mass).[2] |

| HPLC-CAD | Purity Assessment | >98% area under curve. (UV detection is unreliable due to lack of aromatic rings). |

| Chloride Titration | Salt Stoichiometry | 17.5% - 18.5% w/w Chloride content (Theoretical: 18.1%). |

HPLC Method Protocol (Reverse Phase)

-

Column: C18 Polar-Embedded (e.g., Waters Atlantis T3), 3.5 µm, 4.6 x 100 mm.

-

Reasoning: Polar-embedded phases prevent "dewetting" with highly aqueous mobile phases required to retain polar amino acids.

-

-

Mobile Phase A: 0.1% Heptafluorobutyric acid (HFBA) in Water.

-

Reasoning: HFBA acts as an ion-pairing agent to increase retention of the cationic amine.

-

-

Mobile Phase B: Acetonitrile.

-

Gradient: 0-5% B over 10 mins (Isocratic hold may be necessary).

-

Detection: Charged Aerosol Detector (CAD) or MS.

Applications in Drug Development

The "Drug Development" audience requires context on why this molecule matters. It is not merely a reagent; it is a tool for Molecular Property Optimization (MPO) .

Peptidomimetics & Stability

Incorporating 2-(diethylamino)butyric acid into peptide backbones introduces:

-

Steric Hindrance: The bulky diethyl group at the

-position restricts conformational freedom ( -

Proteolytic Resistance: Non-natural side chains are poorly recognized by endogenous proteases (trypsin/chymotrypsin), extending the half-life (

) of peptide therapeutics.

Solubility Enhancement

The tertiary amine remains protonated at physiological pH (pKa ~9.8). When appended to lipophilic drug scaffolds (e.g., via an amide linkage), it introduces a permanent positive charge, significantly enhancing aqueous solubility (

Drug Development Logic Diagram

Figure 2: Mechanistic impact of 2-(diethylamino)butyric acid on drug-like properties.

References

-

PubChem. (n.d.). 2-(Diethylamino)butanoic acid hydrochloride.[1][2] National Library of Medicine. Retrieved from [Link]

-

Blondelle, S. E., & Houghten, R. A. (1994). Design of model peptides having potent antimicrobial activities. Biochemistry. Retrieved from [Link](Demonstrates the use of non-natural amino acids in stability).

Sources

Definitive Guide to Solubility Profiling: 2-(Diethylamino)butanoic Acid Hydrochloride

Executive Summary & Structural Analysis

2-(Diethylamino)butanoic acid hydrochloride (CAS: 1315365-38-8) represents a critical class of amino acid derivatives often utilized as pharmaceutical intermediates or chiral resolving agents. Understanding its solubility profile in protic solvents—specifically water (highly polar) versus ethanol (amphiphilic)—is the cornerstone of designing efficient recrystallization, purification, and formulation processes.

This guide provides a rigorous technical framework for determining, modeling, and exploiting the solubility differences of this compound. While specific empirical data points are often proprietary or batch-dependent, the physicochemical principles outlined here provide a predictive baseline validated by standard experimental protocols.

Molecular Architecture & Solvation Theory

The solubility behavior of 2-(Diethylamino)butanoic acid HCl is governed by a competition between its ionic lattice energy and the solvation enthalpy provided by the solvent.

-

Hydrophilic Domain: The carboxylic acid moiety (-COOH) and the protonated diethylammonium center (

) form strong ion-dipole interactions and hydrogen bonds with water, driving high aqueous solubility. -

Lipophilic Domain: The ethyl groups on the nitrogen and the ethyl backbone of the butanoic acid provide a hydrophobic surface area. This allows for significant interaction with the ethyl group of ethanol, facilitating solubility in organic media, albeit lower than in water.

-

The Chloride Counter-ion: The

ion is a structure-breaker in water, further enhancing solubility through favorable hydration enthalpy.

Theoretical Solubility Profile

Based on the structural analogs (e.g., 2-aminobutyric acid HCl) and general solubility rules for amino acid salts, the expected profile is:

| Solvent | Predicted Solubility Trend | Dominant Interaction Mechanism | Temperature Sensitivity |

| Water | Very High (> 500 mg/mL) | Ion-dipole, H-bonding | Moderate (Endothermic) |

| Ethanol | Moderate to High (50-200 mg/mL) | Dipole-dipole, Van der Waals | High (Steep curve desirable for cooling crystallization) |

| Ethanol/Water | Tunable | Synergistic Solvation | Non-linear (often exhibits a maximum or "co-solvency" effect) |

Process Insight: The significant solubility differential (Delta-S) between boiling ethanol and cold ethanol makes it the preferred solvent system for recrystallization, whereas water is often too good a solvent, leading to poor recovery yields unless an anti-solvent (e.g., Acetone) is used.

Experimental Protocols: Determination of Solubility

To obtain precise thermodynamic data, two complementary methods are recommended. These protocols are designed to be self-validating.

Method A: Isothermal Gravimetric Analysis (The Gold Standard)

Objective: Determine the absolute saturation concentration (

Workflow:

-

Equilibration: Add excess solid 2-(Diethylamino)butanoic acid HCl to 10 mL of solvent (Water or Ethanol) in a jacketed glass vessel.

-

Agitation: Stir at 400 rpm using a magnetic bar. Maintain temperature (

) using a circulating water bath for 24 hours. -

Sampling: Stop stirring and allow the suspension to settle for 2 hours.

-

Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.22 µm PTFE for ethanol, PES for water) to avoid temperature-induced precipitation.

-

Quantification:

-

Weigh a clean, dry evaporation dish (

). -

Transfer

(approx. 2 mL) into the dish and weigh immediately ( -

Evaporate solvent in a vacuum oven at 50°C until constant mass is achieved (

).

-

-

Calculation:

Method B: Polythermal (Turbidimetric) Method

Objective: Rapidly generate the solubility curve (

Workflow:

-

Prepare a mixture of known composition (e.g., 0.5 g solute in 5 mL solvent).

-

Heat slowly (0.5 K/min) until complete dissolution (Clear Point,

). -

Cool slowly (0.5 K/min) until the first crystal appears (Cloud Point,

). -

The Metastable Zone Width (MSZW) is defined as

. -

Repeat with increasing solute concentrations to map the solubility boundary.

Thermodynamic Modeling & Data Analysis

Raw data must be fitted to thermodynamic models to allow for interpolation and process simulation.

Modified Apelblat Equation

This semi-empirical model is robust for correlating solubility (

-

A, B, C: Empirical constants determined by non-linear regression.

-

Utility: Provides the most accurate fit for amino acid salts in alcohols.

Van't Hoff Analysis

Used to determine the thermodynamic functions of dissolution.[1]

-

Plot:

vs. -

Slope:

(Enthalpy of dissolution). -

Intercept:

(Entropy of dissolution). -

Interpretation: A positive

confirms the process is endothermic, validating the use of cooling crystallization.

Process Workflow Visualization

The following diagram illustrates the decision matrix for solvent selection and the experimental workflow for solubility determination.

Figure 1: Strategic workflow for solubility determination and process application.

Purification Strategy: The "Salting-Out" Effect

While cooling crystallization in ethanol is effective, an Anti-Solvent Crystallization strategy often yields higher purity and better particle size distribution.

Mechanism

-

Dissolution: Dissolve the crude HCl salt in a minimum volume of Water (Solvent 1).

-

Addition: Slowly add Ethanol (Solvent 2) or Acetone.

-

Precipitation: The dielectric constant of the mixture drops, reducing the solvation power for the ionic species. The salt precipitates out, leaving non-ionic impurities in solution.

Critical Parameter: The Oiling Out boundary. If the anti-solvent is added too fast, the salt may separate as a liquid oil rather than a crystal. This is avoided by maintaining the temperature above the metastable limit during addition.

References

-

Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link

-

Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences. Link

-

Black, S. N., et al. (2011). Structure, Solubility, Screening, and Synthesis of Molecular Salts. Journal of Pharmaceutical Sciences. Link

-

Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann. (Standard text for polythermal methods and MSZW). Link

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. Link

Sources

pKa values of 2-(Diethylamino)butanoic acid derivatives

Part 1: Executive Summary

This guide provides a comprehensive technical analysis of the ionization constants (pKa) for 2-(diethylamino)butanoic acid and its pharmacologically relevant derivatives. These compounds represent a critical scaffold in medicinal chemistry, serving as precursors to local anesthetics (e.g., Etidocaine class) and potential prodrugs.

Understanding the pKa of this scaffold is non-trivial due to the amphoteric nature of the parent amino acid and the steric influence of the diethyl-substitution at the nitrogen center.[1] This document synthesizes experimental data with Structure-Activity Relationship (SAR) principles to provide actionable data for solubility profiling, salt selection, and ADME modeling.[1]

Part 2: Structural & Mechanistic Analysis

The core molecule, 2-(diethylamino)butanoic acid , exists in a delicate equilibrium governed by two ionizable groups: the carboxylic acid (

The Zwitterionic Equilibrium

Unlike simple organic acids or bases, this molecule exists primarily as a zwitterion in neutral aqueous solution.[1]

-

Acidic Region (pH < 2): The carboxyl group is protonated (

) and the amine is protonated ( -

Isoelectric Region (pH 2–10): The carboxyl group deprotonates (

) while the amine remains protonated ( -

Basic Region (pH > 10): The amine deprotonates (

).[1] Net Charge: -1.

Steric & Inductive Effects on pKa

-

N,N-Diethyl Substitution: The two ethyl groups on the nitrogen exert a positive inductive effect (+I), theoretically increasing electron density and basicity.[1] However, in the alpha-amino acid context, they also introduce significant steric hindrance , which disrupts the hydration shell around the ammonium cation.[1]

-

Alpha-Position Effect: The proximity of the electron-withdrawing carboxyl group (-I effect) lowers the pKa of the ammonium group compared to a simple aliphatic amine (like triethylamine, pKa ~10.75).[1]

Visualizing the Ionization Pathway:

Part 3: Data Repository (pKa Values)

The following data aggregates experimental values for the parent scaffold and its derivatives. Where direct experimental data for specific intermediates is rare, values are derived from high-fidelity SAR analogs (e.g., Etidocaine, N,N-diethylglycine).[1]

Table 1: Parent Acid & Structural Analogs

| Compound | Structure Context | pKa1 (COOH) | pKa2 (Amine) | Ref |

| 2-Aminobutyric Acid (AABA) | Primary Amine Parent | 2.55 | 9.60 | [1] |

| N,N-Diethylglycine | Homologous Series (C2) | 2.04 | 10.47 | [2] |

| 2-(Diethylamino)butanoic acid | Target Molecule | 2.20 ± 0.1 | 10.25 ± 0.2 | [SAR] |

*Predicted based on N,N-diethylglycine shift (+0.8 pKa units vs primary) and AABA baseline.

Table 2: Pharmaceutical Derivatives (Esters & Amides)

Crucial Note: In these derivatives, the carboxyl group is modified.[1] The zwitterionic stabilization is lost, leading to a significant drop in the amine's pKa.[1]

| Derivative Class | Example Compound | pKa (Amine) | Pharmaceutical Relevance |

| Amide (Anesthetic) | Etidocaine (Analog) | 7.74 | Local Anesthetic (Long-acting) [3] |

| Amide (Anesthetic) | Lidocaine (Glycine analog) | 7.90 | Local Anesthetic (Standard) [3] |

| Ester (Prodrug) | Ethyl 2-(diethylamino)butanoate | 8.2 – 8.5 * | Lipophilic Prodrug Form |

*Estimated range. Esters typically exhibit slightly higher basicity than their amide counterparts due to weaker electron withdrawal by the ester carbonyl compared to the amide carbonyl in this specific configuration.

Part 4: Experimental Protocols

For internal validation of these values, the Potentiometric Titration method is the gold standard.[1] It is superior to UV-Vis spectrophotometry for this molecule because the aliphatic backbone lacks a strong chromophore that shifts significantly with pH.[1]

Protocol: Potentiometric Determination of pKa

Objective: Determine precise macroscopic pKa values for 2-(diethylamino)butanoic acid.

Reagents:

-

Analyte: 0.01 M solution of 2-(diethylamino)butanoic acid hydrochloride.

-

Titrant: 0.1 M NaOH (Carbonate-free, standardized).

-

Background Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).

-

Inert Gas: Argon or Nitrogen (to prevent

absorption).[1]

Workflow:

-

Calibration: Calibrate the glass electrode using a 3-point calibration (pH 1.68, 7.00, 10.01) at 25°C.

-

Blank Titration: Titrate the background electrolyte (KCl) alone to determine system errors.[1]

-

Sample Titration:

-

Dissolve 50 mg of the amino acid hydrochloride in 50 mL of degassed 0.15 M KCl.

-

Titrate with 0.1 M NaOH in increments of 0.05 mL.

-

Allow electrode stabilization (drift < 0.5 mV/min) before recording each point.

-

-

Data Analysis: Use the Bjerrum method or non-linear least squares regression (e.g., Hyperquad) to calculate pKa values from the buffer regions of the curve.[1]

Experimental Workflow Diagram:

Part 5: Pharmaceutical Implications

Lipophilicity and Membrane Permeability (LogD)

The pKa values directly dictate the distribution coefficient (LogD) at physiological pH (7.4).

-

Parent Acid: At pH 7.4, the molecule is a zwitterion .[1] While net neutral, the high polarity of the charged poles (

and -

Amide Derivatives (Etidocaine-like): With a pKa ~7.7, these molecules exist as a mixture of cationic (~66%) and neutral (~33%) forms at pH 7.[1]4. The neutral fraction drives rapid membrane penetration, while the cationic fraction binds to the sodium channel receptor.[1]

Salt Selection

-

Hydrochloride Salts: Ideal for the parent amino acid and esters due to the basic nitrogen (pKa > 8).[1]

-

Free Base: Amide derivatives with lower pKa (~7.[1]7) can precipitate as free bases in alkaline formulations (pH > 8.0), requiring careful buffering.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6657, alpha-Aminobutyric acid.[1] PubChem. [Link]1]

-

Williams, R. (2022).[1] pKa Data Compiled by R. Williams.[1] Organic Chemistry Data. [Link]

-

Becker, D. E., & Reed, K. L. (2006).[1] Essentials of local anesthetic pharmacology. Anesthesia Progress, 53(3), 98–109.[1] [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of 2-(Diethylamino)butanoic Acid Hydrochloride

This document provides a comprehensive safety framework for researchers, scientists, and drug development professionals working with 2-(Diethylamino)butanoic acid hydrochloride. Moving beyond a standard Safety Data Sheet (SDS), this guide synthesizes available data to explain the causality behind safety protocols, ensuring a self-validating system of laboratory practice.

Chemical Identity and Physicochemical Properties

2-(Diethylamino)butanoic acid hydrochloride is the hydrochloride salt of a substituted amino acid. Understanding its fundamental properties is the first step in a thorough risk assessment.

| Property | Value | Source |

| IUPAC Name | 2-(diethylamino)butanoic acid hydrochloride | [1] |

| CAS Number | 1315365-38-8 | [1] |

| Molecular Formula | C₈H₁₇NO₂ · HCl | [2][3] |

| Molecular Weight | 195.69 g/mol | [1][3] |

| Canonical SMILES | CCC(C(=O)O)N(CC)CC.Cl | [1] |

| Physical State | Solid, powder (presumed) | Inferred |

| LogP | -1.24 | [1] |

Hazard Identification and Toxicological Profile

While a complete toxicological profile for this specific compound is not fully detailed in public literature, data from its own product sheet and chemically analogous compounds (other amino acid hydrochlorides and diethylamino structures) allows for a robust hazard assessment. The primary hazards stem from its acidic nature (due to the hydrochloride salt) and the intrinsic properties of the organic molecule.

GHS Hazard Classification Summary

| Hazard Class | GHS Category | Hazard Statement | Basis of Classification |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1] |

| Skin Corrosion/Irritation | Category 2 (Irritation) to 1B (Corrosion) | H315: Causes skin irritation (Potential for H314: Causes severe skin burns) | Based on related hydrochloride salts which are known to be corrosive.[4] |

| Serious Eye Damage/Irritation | Category 2 (Irritation) to 1 (Damage) | H319: Causes serious eye irritation (Potential for H318: Causes serious eye damage) | Based on related hydrochloride salts.[5][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Based on analogous compounds.[5][6] |

Causality of Hazards:

-

Oral Toxicity: Ingestion can lead to systemic effects. The "harmful" classification indicates that significant adverse health effects can occur if a sufficient quantity is swallowed.[1]

-

Dermal and Ocular Effects: As a hydrochloride salt, this compound will form a corrosive hydrochloric acid solution upon contact with moisture, such as on the skin, in the eyes, or on mucous membranes. This is the primary driver for the risk of severe irritation, burns, and eye damage.[7][8]

-

Respiratory Irritation: Fine dust or powder of the compound can be inhaled, causing irritation to the respiratory tract due to its acidic and chemical nature.[5]

Caption: Primary routes of exposure and associated health effects.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory, prioritizing engineering controls and supplementing with appropriate PPE.

Engineering Controls:

-

Fume Hood: All handling of the solid compound, especially weighing and preparing solutions, must be conducted inside a certified chemical fume hood to contain dust and vapors.[7]

-

Ventilation: The laboratory should have adequate general ventilation. Eyewash stations and safety showers must be readily accessible and tested regularly.[5]

Personal Protective Equipment (PPE):

| Task | Minimum Required PPE |

| Handling Solid (Weighing, Transferring) | Nitrile gloves, lab coat, chemical safety goggles, and a face shield. An N95-rated (or better) respirator is required to prevent inhalation of fine particles.[6][9] |

| Handling Solutions | Nitrile gloves, lab coat, chemical safety goggles. A face shield is strongly recommended if there is a splash hazard. |

Rationale for PPE Selection:

-

Eye/Face Protection: Due to the high risk of serious eye damage from the corrosive nature of hydrochloride salts, standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are required. A face shield provides a secondary layer of protection against splashes.[4][6]

-

Skin Protection: A standard lab coat and nitrile gloves should be worn. If contact occurs, remove contaminated clothing immediately and wash the affected skin area thoroughly.[5]

-

Respiratory Protection: Fine powders can easily become airborne. A respirator prevents inhalation and subsequent irritation of the respiratory tract.[6][9]

Safe Handling, Storage, and Chemical Stability

Proper day-to-day procedures are critical to long-term safety and maintaining the integrity of the compound.

Handling Protocols:

-

Always review this guide and the supplier's SDS before use.

-

Work within a designated area, preferably a chemical fume hood.

-

Avoid generating dust.[9] Use techniques like gently scooping instead of pouring from a height.

-

Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]

-

Avoid contact with skin, eyes, and clothing.[6]

Storage and Stability:

-

Conditions: Store in a cool, dry, and well-ventilated area.[5][10][11]

-

Container: Keep the container tightly closed and sealed until ready for use.[5][12] Like many amine salts, this compound is likely hygroscopic (absorbs moisture from the air), which can lead to degradation and clumping.[13][14]

-

Incompatibilities: Store separately from strong bases, amines, alkali metals, and strong oxidizing agents.[7][13] Contact with bases will neutralize the hydrochloride, releasing the free amine, and can generate heat.

-

Secondary Containment: It is best practice to store hydrochloride salts in a secondary container, such as a polypropylene tray, to contain any potential leaks.[7]

Caption: Logical workflow for the safe storage of chemical reagents.

Emergency Procedures: First Aid and Spill Response

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First Aid Measures:

| Exposure Route | Action |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention, preferably from an ophthalmologist.[5][6] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap for at least 15 minutes. Seek immediate medical attention if irritation or burns develop.[5][7] |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5] |

| Ingestion | Rinse mouth with water. Make the victim drink two glasses of water at most. Do NOT induce vomiting due to the risk of perforating the esophagus.[4] Call a physician or poison control center immediately.[6] |

Spill Response Protocol:

The correct response depends on the scale of the spill. A critical first step is to assess the situation to determine if it is a minor spill that can be handled by trained lab personnel or a major spill requiring an emergency response.

Caption: Decision tree for classifying a chemical spill event.

Detailed Protocol for a Minor Solid Spill (<100g):

-

Alert & Secure: Alert personnel in the immediate area. Secure the location to prevent entry.[15][16]

-

Don PPE: At a minimum, wear a lab coat, nitrile gloves, safety goggles, a face shield, and an N95 respirator.

-

Prevent Dust: Gently cover the spill with damp paper towels to prevent the powder from becoming airborne. Do not add so much water that it dissolves and spreads the material.[15]

-

Collect: Carefully sweep or wipe the dampened material into a designated, robust, and sealable container (e.g., a plastic bucket with a lid).[17]

-

Decontaminate: Clean the spill area with soap and water.

-

Package & Label: Seal the container with the spill cleanup residue. Label it clearly as "Hazardous Waste" with the chemical name.

-

Dispose: Arrange for disposal through your institution's environmental health and safety (EHS) office.[18]

Detailed Protocol for a Minor Liquid Spill (Solution <1L):

-

Alert & Secure: Alert personnel and secure the area.[15][16]

-

Don PPE: Wear a lab coat, nitrile gloves, safety goggles, and a face shield.

-

Contain: Create a dike around the spill using an acid-compatible absorbent material like vermiculite, sand, or commercial spill pillows. Work from the outside in.[16][18][19]

-

Neutralize: Slowly and carefully apply an acid neutralizer, such as sodium bicarbonate or soda ash, to the spill.[15][17] Be aware that this may cause fizzing or heat generation. Test the pH of the mixture to ensure it is neutralized (pH 6-8).

-

Absorb & Collect: Once neutralized, absorb the liquid with more absorbent material. Scoop the mixture into a designated hazardous waste container.[17]

-

Decontaminate, Package, and Dispose: Follow steps 5-7 from the solid spill protocol.

Disposal Considerations

Chemical waste must be managed responsibly to protect the environment.

-

Classification: 2-(Diethylamino)butanoic acid hydrochloride and any materials contaminated with it (e.g., absorbent pads, gloves, paper towels) are considered hazardous waste.[8]

-

Procedure: Do not dispose of this chemical down the drain or in regular trash.[11] All waste must be collected in properly sealed and labeled containers. Disposal must be arranged through a licensed hazardous waste disposal company, typically coordinated by your institution's EHS department.[8][9]

References

-

Standard Operating Procedure for Hydrochloric Acid. University of Massachusetts Amherst. [Link]

-

2-(diethylamino)butanoic acid hydrochloride. PubChemLite. [Link]

-

CLP_MSDS D026 2-_Diethylamino_ethyl chloride hydrochloride solution. Organisation for the Prohibition of Chemical Weapons (OPCW). [Link]

-

Butanoic acid: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS), Australian Government. [Link]

-

Chemical Spills. Florida State University Emergency Management. [Link]

-

Chemical Spill Response Procedure. University of Manitoba. [Link]

-

Guide for Chemical Spill Response. American Chemical Society (ACS). [Link]

-

Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York (CUNY). [Link]

-

Shelf Life and Storage Requirements for Amino Acids: A Guide. Pangoo.biz. [Link]

-

Amino Acid Standard - SAFETY DATA SHEET. Agilent. [Link]

-

Safety Data Sheet: Amino acid. Carl ROTH. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. PubChemLite - 2-(diethylamino)butanoic acid hydrochloride (C8H17NO2) [pubchemlite.lcsb.uni.lu]

- 3. Buy Online CAS Number 42060-21-9 - TRC - 4-(Diethylamino)butanoic Acid Hydrochloride | LGC Standards [lgcstandards.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 8. opcw.org [opcw.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. chemscene.com [chemscene.com]

- 11. carlroth.com [carlroth.com]

- 12. agilent.com [agilent.com]

- 13. fishersci.com [fishersci.com]

- 14. pangoo.biz [pangoo.biz]

- 15. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]

- 16. Chemical Spills | Emergency Management [emergency.fsu.edu]

- 17. acs.org [acs.org]

- 18. ccny.cuny.edu [ccny.cuny.edu]

- 19. umanitoba.ca [umanitoba.ca]

suppliers and price of 2-(Diethylamino)butanoic acid hydrochloride research grade

Title: Sourcing, Analytical Validation, and Synthetic Integration of 2-(Diethylamino)butanoic Acid Hydrochloride (CAS 1315365-38-8)

Executive Summary

In the rapidly evolving landscape of peptidomimetics and small-molecule drug discovery, unnatural amino acids serve as critical building blocks for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2-(Diethylamino)butanoic acid hydrochloride (CAS 1315365-38-8; MW: 195.69 g/mol ) is a highly specialized, non-proteinogenic aliphatic amino acid[1]. Characterized by an N,N-diethylated alpha-amine, this compound is primarily utilized to introduce steric bulk, enhance lipophilicity, and confer absolute resistance to proteolytic degradation at specific peptide loci.

This technical guide provides drug development professionals with a comprehensive framework for sourcing this compound, executing self-validating quality control (QC) protocols, and navigating the unique chemical constraints of integrating a tertiary amino acid into synthetic pipelines.

Structural Significance and Mechanistic Role

The utility of 2-(Diethylamino)butanoic acid stems directly from its N,N-dialkylation. Natural alpha-amino acids possess primary amines (or a secondary amine in the case of proline), which participate in the hydrogen-bonding network of the peptide backbone.

By replacing the primary amine with a tertiary diethylamine, researchers achieve three mechanistic advantages:

-

Chain Termination / Capping: Because tertiary amines cannot form stable amide bonds (they form highly unstable, positively charged acylammonium intermediates that rapidly hydrolyze), this compound acts as an obligate N-terminal capping agent.

-

Proteolytic Shielding: The bulky diethyl groups create severe steric hindrance around the adjacent amide bond, effectively blocking the active sites of exopeptidases.

-

Lipophilic Tuning: The addition of two ethyl groups significantly shifts the partition coefficient (LogP), enhancing passive membrane permeability.

Mechanistic advantages of incorporating N,N-diethylated amino acids in drug design.

Global Suppliers and Market Economics

Because 2-(Diethylamino)butanoic acid hydrochloride is a specialty research-grade chemical, procurement requires navigating fragmented supplier catalogs. The compound is supplied as a hydrochloride salt to prevent the free base (a hygroscopic oil) from auto-oxidizing and to ensure it remains a stable, weighable solid.

Expert Sourcing Insight: Catalog discrepancies are common with highly substituted unnatural amino acids. For instance, some databases mistakenly index CAS 1315365-38-8 under "2-(Dipropylamino)butanoic acid"[2]. Always verify the structural formula (C8H17NO2·HCl) and molecular weight (195.69) prior to finalizing procurement.

| Supplier | Catalog / Product ID | Purity Grade | Est. Price Range (USD) | Lead Time |

| Sigma-Aldrich | C9984 | ≥98% (Research) | $80 – $120 per 10 mg | 1–2 Weeks |

| BLD Pharm | BD01084209 | ≥95% | $45 – $75 per 10 mg | 3–5 Days |

| Chemspace | CSSS000... | Varies | $55 – $85 per 1 mg | 5–12 Days |

| Chemenu | 1315365-38-8 | ≥97% | Custom Quote | 1–3 Weeks |

| Matrix Scientific | MFCD34642299 | Research | Custom Quote | Varies |

Data synthesized from current supplier catalogs[1][2][3][4][5]. Prices are approximate and subject to institutional discounts.

Analytical Validation Protocol (Self-Validating System)

Procuring reagents from third-party aggregators necessitates rigorous in-house quality control before committing the material to expensive solid-phase peptide synthesis (SPPS) workflows. The following protocol utilizes orthogonal techniques (LC-MS and 1H-NMR) to create a self-validating loop: mass spectrometry confirms the exact mass and chromatographic purity, while NMR confirms structural connectivity.

Step-by-Step Methodology: LC-MS and 1H-NMR Validation

Phase 1: Sample Preparation

-

Weighing: Accurately weigh 1.0 mg of the lyophilized HCl salt.

-

Solubilization: Dissolve in 1.0 mL of LC-MS grade H₂O:MeCN (50:50 v/v).

-

Causality: The HCl salt ensures rapid dissolution in the aqueous phase, while the MeCN ensures compatibility with the reverse-phase mobile phase.

-

-

Acidification: Add 0.1% Formic Acid (FA).

-

Causality: FA acts as an ion-pairing agent and guarantees complete protonation of the tertiary amine, optimizing positive-ion electrospray ionization (ESI+).

-

Phase 2: LC-MS Analysis 4. Injection: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm). 5. Gradient Elution: Execute a fast gradient from 5% to 95% MeCN over 5 minutes.

-

Causality: The diethyl groups increase the molecule's hydrophobicity compared to standard alpha-aminobutyric acid, requiring a full organic gradient for a sharp, symmetrical elution peak.

-

Mass Detection: Monitor for the [M+H]⁺ precursor ion at m/z 160.1.

-

Causality: The mass spectrometer detects the free base (Calculated MW: 159.13 Da). The HCl counterion (36.46 Da) dissociates entirely in the solvent and is invisible in positive mode.

-

Phase 3: ¹H-NMR Structural Confirmation 7. Solvent Exchange: Dissolve 5.0 mg of the compound in 0.5 mL of Deuterium Oxide (D₂O).

-

Causality: D₂O is critical here; it exchanges the acidic carboxylic and ammonium protons with deuterium, preventing broad signals from masking the aliphatic backbone.

-

Acquisition & Interpretation: Acquire a standard 1D ¹H-NMR spectrum at 400 MHz. Verify the presence of the two N-ethyl groups (characteristic overlapping quartets at ~3.0–3.2 ppm and triplets at ~1.2 ppm) and the alpha-proton, which will be shifted downfield due to the adjacent tertiary amine and carboxylate.

Workflow from raw material QC validation to downstream peptidomimetic synthesis.

Downstream Synthetic Integration

Once validated, integrating 2-(Diethylamino)butanoic acid into a target molecule requires specific synthetic adjustments. Because the alpha-amine is tertiary, the compound cannot be extended at its N-terminus. It must be utilized as the final residue in a sequence (an N-terminal cap) or attached to a peripheral scaffold.

Furthermore, coupling the carboxylate of this compound to a primary amine (e.g., the N-terminus of a growing peptide chain) is notoriously sluggish due to the immense steric shielding provided by the diethylamino group. Standard coupling reagents like DIC/HOBt will yield poor conversion rates.

-

Protocol Adjustment: Synthesis must employ highly reactive uronium/aminium salts—specifically HATU combined with HOAt and a strong base like DIPEA —to force the formation of the active ester and drive the amidation forward. The coupling time should be extended from the standard 30 minutes to at least 2 hours, with double-coupling cycles highly recommended.

References

-

Chemspace. "1 mg - Chemspace." [Link]

Sources

- 1. CAS 1315365-38-8 | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1315365-38-8 Cas No. | 2-(Dipropylamino)butanoic acid hydrochloride | Matrix Scientific [matrixscientific.com]

- 3. cas 1315365-38-8|| where to buy 2-(diethylamino)butanoic acid hydrochloride [chemenu.com]

- 4. bldpharm.com [bldpharm.com]

- 5. Search results [chem-space.com]

Methodological & Application

Synthesis of 2-(Diethylamino)butanoic Acid from 2-Bromobutyric Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the synthesis of 2-(diethylamino)butanoic acid, a tertiary amino acid, from the starting material 2-bromobutyric acid. This application note provides a thorough understanding of the reaction mechanism, a detailed experimental protocol, and methods for purification and characterization of the final product.

Introduction

The synthesis of non-proteinogenic amino acids is a significant area of research in medicinal chemistry and drug development. These compounds serve as valuable building blocks for the synthesis of peptidomimetics, pharmaceuticals, and other biologically active molecules. 2-(Diethylamino)butanoic acid, with its tertiary amine functionality at the alpha-position, presents a unique structural motif for further chemical elaboration. The primary synthetic route to this compound involves the nucleophilic substitution of the bromine atom in 2-bromobutyric acid with diethylamine.

Reaction Principle and Mechanism

The core of this synthesis is a classic SN2 (bimolecular nucleophilic substitution) reaction.[1] The lone pair of electrons on the nitrogen atom of diethylamine, a potent nucleophile, attacks the electrophilic α-carbon of 2-bromobutyric acid. This concerted reaction results in the displacement of the bromide ion, which is a good leaving group, and the formation of a new carbon-nitrogen bond.

The reaction is typically carried out in the presence of an excess of diethylamine, which not only acts as the nucleophile but also serves as a base to neutralize the hydrobromic acid (HBr) byproduct generated during the reaction. The overall reaction can be represented as follows:

The zwitterionic nature of the resulting amino acid plays a crucial role in its purification and handling.

Quantitative Data Summary

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Properties |

| 2-Bromobutyric Acid | C4H7BrO2 | 167.00 | Corrosive liquid, handle with care. |

| Diethylamine | C4H11N | 73.14 | Highly flammable and corrosive liquid.[2][3][4] |

| 2-(Diethylamino)butanoic Acid | C8H17NO2 | 159.23 | Zwitterionic solid at neutral pH. |

Experimental Protocols

Materials and Equipment

-

2-Bromobutyric acid (98%+)

-

Diethylamine (99%+)

-

Ethanol (anhydrous)

-

Diethyl ether (anhydrous)

-

Hydrochloric acid (HCl), concentrated and 1 M

-

Sodium hydroxide (NaOH), 1 M

-

Dowex® 50WX8 or similar strong cation exchange resin

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

pH meter or pH paper

-

Glass column for chromatography

-

Standard laboratory glassware

Synthesis of 2-(Diethylamino)butanoic Acid

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromobutyric acid (16.7 g, 0.1 mol) in 100 mL of anhydrous ethanol.

-

Addition of Diethylamine: To the stirred solution, slowly add diethylamine (21.9 g, 0.3 mol, 3 equivalents) at room temperature. The addition is exothermic, and the reaction mixture may warm up.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol and excess diethylamine under reduced pressure using a rotary evaporator.

-

Initial Work-up: Dissolve the resulting residue in 100 mL of water. The solution will likely be basic due to the presence of diethylammonium bromide.

-

Acidification: Carefully acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid. This step protonates the carboxylate group.

-

Extraction of Unreacted Starting Material: Extract the acidified solution with diethyl ether (3 x 50 mL) to remove any unreacted 2-bromobutyric acid and other non-polar impurities. Discard the organic layers.

-

Basification and Product Extraction: Adjust the pH of the aqueous layer to approximately 10-11 with 1 M sodium hydroxide. This deprotonates the diethylamino group. Extract the product into diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-(diethylamino)butanoic acid.

Purification by Ion-Exchange Chromatography

Due to the zwitterionic nature of the product, ion-exchange chromatography is an effective purification method.[5]

-

Resin Preparation: Prepare a column with a strong cation exchange resin (e.g., Dowex® 50WX8) in the H+ form by washing it thoroughly with deionized water.

-

Loading: Dissolve the crude product in a minimal amount of deionized water and adjust the pH to ~2 with 1 M HCl. Apply this solution to the top of the prepared column.

-

Washing: Wash the column with deionized water to remove any anionic and neutral impurities.

-

Elution: Elute the bound 2-(diethylamino)butanoic acid from the resin using a dilute aqueous ammonia solution (e.g., 2% v/v). Collect the fractions and monitor for the presence of the product using TLC.

-

Isolation: Combine the product-containing fractions and remove the water and ammonia under reduced pressure to obtain the purified 2-(diethylamino)butanoic acid as a solid.

Purification by Recrystallization

Alternatively, the product can be purified by recrystallization.

-

Solvent Selection: A common solvent system for recrystallizing amino acids is a mixture of a polar solvent in which the amino acid is soluble at elevated temperatures (like ethanol or water) and a less polar solvent in which it is less soluble (like acetone or diethyl ether).[6][7]

-

Procedure: Dissolve the crude product in a minimal amount of hot ethanol. If the product does not fully dissolve, a small amount of water can be added dropwise. Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization

The structure and purity of the synthesized 2-(diethylamino)butanoic acid should be confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups of the diethylamino moiety (a quartet and a triplet), the ethyl group of the butanoic acid backbone (a triplet and a multiplet), and a methine proton at the α-carbon. The chemical shift of the α-proton will be influenced by the adjacent nitrogen and carboxyl groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the α-carbon attached to the nitrogen, and the carbons of the ethyl groups.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. A broad absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid, often overlapping with C-H stretching vibrations.[2] A strong absorption band around 1700-1725 cm⁻¹ corresponds to the C=O stretching of the carbonyl group. The C-N stretching vibrations are typically observed in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. Common fragmentation pathways for amino acids include the loss of the carboxyl group (CO2) and cleavage of the side chain. For N,N-dialkylated amino acids, fragmentation of the alkyl groups on the nitrogen is also expected.[8][9][10]

Safety and Handling

-

2-Bromobutyric Acid: This compound is corrosive and can cause severe skin burns and eye damage. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Diethylamine: Diethylamine is a highly flammable, toxic, and corrosive liquid.[2][3][4] It should be handled in a well-ventilated fume hood, away from ignition sources. Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, is essential.

-

General Precautions: All reactions should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical attention.

Workflow and Diagrams

Synthesis Workflow

Caption: Overall workflow for the synthesis, purification, and characterization of 2-(Diethylamino)butanoic acid.

Reaction Mechanism

Caption: SN2 mechanism for the synthesis of 2-(Diethylamino)butanoic acid.

References

- Penta. (2025, April 23).

- PETRAMIN S.A. DE C.V. (2025, January 30).

- Carl ROTH. (n.d.).

- McJohn, S. E. (2021). 26.3 Synthesis of Amino Acids. In Organic Chemistry: A Tenth Edition.

- LibreTexts. (2024, March 23). 26.4: Synthesis of Amino Acids.

- Sketchy. (n.d.).

- Anonymous. (n.d.).

- Mandal, K. K. (n.d.). Amino Acids-I, Synthesis.

- LibreTexts. (2024, March 17). 22.

- BenchChem. (2025).

- Ioffe, B. V., & Gidaspov, B. V. (1968). IR spectra and structure of certain amino acids in solutions and in the gas phase. Dibutylglycine and glycine. Journal of General Chemistry of the USSR, 38(3), 643-647.

- Doc Brown's Chemistry. (n.d.). mass spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)

- Science Ready. (n.d.).

- Lamberth, C. (2012). 6 Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry (pp. 245-274). Wiley-VCH Verlag GmbH & Co. KGaA.

- Matar, N. (2018, January 30). Carboxylic acid react with amine?

- Royal Society of Chemistry. (n.d.). d3dt04388f1.pdf.

- ResearchGate. (n.d.).

- LibreTexts. (2023, August 29).

- Kim, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20255.

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.

- Hudson, R. L., & Loeffler, M. J. (2022). Infrared Spectral Intensities of Amine Ices, Precursors to Amino Acids. Astrobiology, 22(1), 93-101.

- Fuji Chemical Industries Co., Ltd. (n.d.).

- Reddit. (2023, August 3). Work-up of a zwitterion? r/Chempros.

- Google Patents. (n.d.). EP3672935A1 - Process for purifying long chain amino acids.

- Rabie, H. R., & Vera, J. H. (1996). Extraction of Zwitterionic Amino Acids with Reverse Micelles in the Presence of Different Ions. Industrial & Engineering Chemistry Research, 35(10), 3665-3671.

- Google Patents. (n.d.).

- Gaertner, M. J., et al. (2023).

- Horváth, A., et al. (2023).

- Iakovidis, A., et al. (1990). Infrared spectra of amino acids and their metal complexes. II. Geometrical isomerism in bis(amino acidato)copper(II) complexes. Journal of the American Chemical Society, 112(15), 5876-5880.

Sources

- 1. Synthesis of α-Amino Acids : Amination of alpha-bromocarboxylic acids [ns1.almerja.com]

- 2. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 3. researchmgt.monash.edu [researchmgt.monash.edu]

- 4. mdpi.com [mdpi.com]

- 5. diaion.com [diaion.com]

- 6. reddit.com [reddit.com]

- 7. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]

- 8. mass spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N fragmentation pattern of m/z m/e ions for analysis and identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. scienceready.com.au [scienceready.com.au]

- 10. chem.libretexts.org [chem.libretexts.org]

using 2-(Diethylamino)butanoic acid HCl in peptide synthesis

Application Note & Protocol

A Strategic Guide for the Incorporation of the Non-Canonical Amino Acid 2-(Diethylamino)butanoic Acid into Synthetic Peptides

Abstract

This document provides a comprehensive theoretical framework and a detailed experimental protocol for the incorporation of the non-canonical amino acid (ncAA) 2-(Diethylamino)butanoic acid hydrochloride into peptide chains using Solid-Phase Peptide Synthesis (SPPS). While not a conventional reagent in peptide chemistry, the unique structure of this amino acid, featuring a tertiary amine side chain, presents opportunities for designing peptides with novel properties, such as altered solubility, basicity, or conformational constraints. This guide is intended for researchers, chemists, and drug development professionals. We will detail the strategic considerations, step-by-step synthesis protocols based on the robust Fmoc/tBu strategy, post-synthesis processing, and critical safety information. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both success and scientific rigor.

Introduction and Rationale

The synthesis of peptides containing non-canonical amino acids is a powerful strategy for developing novel therapeutics, probes, and biomaterials. These unique building blocks can introduce beneficial characteristics that are not achievable with the 20 proteinogenic amino acids, such as enhanced stability against proteolysis, improved receptor affinity, and unique structural motifs.

2-(Diethylamino)butanoic acid is an intriguing ncAA due to its short aliphatic side chain terminating in a diethylamino group—a tertiary amine. The incorporation of such a moiety can be expected to:

-

Increase Basicity and Hydrophilicity: The tertiary amine (pKa typically ~10-11) will be protonated at physiological pH, introducing a positive charge that can enhance water solubility and mediate specific electrostatic interactions.

-

Modulate Pharmacokinetics: The presence of this group can alter the overall charge and lipophilicity of a peptide, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Serve as a Chemical Handle: The tertiary amine can be a site for further chemical modification or quaternization post-synthesis.

This guide will navigate the challenges and considerations for incorporating this ncAA using the widely adopted Fmoc/tBu solid-phase peptide synthesis methodology.[1]

Characterization of 2-(Diethylamino)butanoic acid HCl

A thorough understanding of the starting material is fundamental. The compound is typically supplied as a hydrochloride (HCl) salt to improve its stability and handling.

| Property | Value | Source |

| IUPAC Name | 2-(diethylamino)butanoic acid hydrochloride | [2] |

| CAS Number | 1315365-38-8 | [2] |

| Molecular Formula | C₈H₁₈ClNO₂ | [2][3] |

| Molecular Weight | 195.69 g/mol | [2] |

| Form | Solid | |

| Purity | Typically ≥95% | [2] |

Key Structural Consideration: The most critical feature is the tertiary amine side chain. Unlike primary or secondary amines found in amino acids like Lysine or Ornithine, this tertiary amine does not require a protecting group during standard Fmoc-based SPPS. However, its inherent basicity necessitates careful management during the coupling step to prevent side reactions.

Strategic Synthesis Workflow: Fmoc/tBu SPPS

The Fluorenylmethyloxycarbonyl (Fmoc) Nα-protection and tert-Butyl (tBu) side-chain protection strategy is the method of choice for this application.[4][1] Its reliance on a mild base (piperidine) for Nα-deprotection and a strong acid (trifluoroacetic acid) for final cleavage provides an orthogonal system that is compatible with our target ncAA.[5][6]

The overall workflow for incorporating the ncAA is visualized below.

Figure 1: Workflow for incorporating 2-(Diethylamino)butanoic acid via SPPS.

Detailed Experimental Protocols

Disclaimer: These protocols are a theoretical guide. Optimization may be required based on the specific peptide sequence and available laboratory equipment.

Reagent Preparation

-

2-(Diethylamino)butanoic acid (Free Amine Form): The starting material is an HCl salt. To ensure efficient activation and coupling, it is advisable to use the free amine form or to use an in situ neutralization protocol. For in situ neutralization, an additional equivalent of a non-nucleophilic base (e.g., Diisopropylethylamine, DIEA) relative to the ncAA is added during the activation step.

-

Coupling/Activation Solution: Prepare a 0.5 M solution of an aminium-based coupling reagent such as HATU (N,N,N',N'-Tetramethyl-O-(1H-7-azabenzotriazol-1-yl)uronium hexafluorophosphate) in DMF. Store in a desiccator.

-

Deprotection Solution: 20% (v/v) Piperidine in high-purity, amine-free DMF.

-

Solvents: Use high-purity SPPS-grade Dimethylformamide (DMF) and Dichloromethane (DCM).

Protocol: Manual SPPS Coupling Cycle

This protocol assumes a 0.1 mmol synthesis scale starting with a pre-loaded Fmoc-amino acid resin.

-

Resin Swelling: Place the resin in a reaction vessel. Add DMF (~10 mL/g resin) and gently agitate for 30 minutes. Drain the solvent.

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin.

-

Agitate for 3 minutes, then drain.

-

Add a fresh aliquot of 20% piperidine in DMF.

-

Agitate for 10-15 minutes, then drain. This two-step process minimizes side reactions.

-

-

Washing: Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine. A final wash with DCM and then DMF can also be performed.

-

Preparation of ncAA for Coupling:

-

In a separate vial, dissolve 2-(Diethylamino)butanoic acid HCl (4 equivalents, 0.4 mmol, 78.3 mg) in DMF.

-

Add the activating agent HATU (3.9 equivalents, 0.39 mmol, 148.3 mg).

-

Add DIEA (8 equivalents, 0.8 mmol, 139 µL). The excess base ensures neutralization of the ncAA HCl salt and the generated HCl during activation.

-

Allow the mixture to pre-activate for 1-2 minutes. Do not let it sit for too long.

-

-

Coupling Reaction:

-

Add the activated ncAA solution to the deprotected peptide-resin.

-

Agitate at room temperature for 1-2 hours. The optimal time may vary.

-

-

Monitoring the Coupling:

-

Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and dry them.

-

Perform a Kaiser (ninhydrin) test.[7] A negative result (yellow beads) indicates the successful consumption of all free primary/secondary amines from the previous residue. Note: The Kaiser test will not react with the newly coupled ncAA, as it has no primary Nα-amine.

-

-

Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.

Figure 2: The two-stage mechanism of an aminium (HATU)-mediated coupling reaction.

Protocol: Cleavage and Deprotection

-

Preparation: After the final synthesis cycle, wash the peptide-resin with DCM (3 x 10 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage Cocktail: Prepare a cleavage cocktail. A standard choice is Reagent B: TFA/Phenol/Water/TIPS (88:5:5:2, v/v/v/v). Caution: TFA is highly corrosive.

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried resin (~10 mL per 0.1 mmol of peptide).

-

Agitate gently at room temperature for 2-3 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (~40 mL).

-

Centrifuge the mixture, decant the ether, and repeat the ether wash twice to remove scavengers.

-

-

Drying: Dry the resulting white peptide pellet under vacuum.

Protocol: Purification and Analysis

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

-

Analysis: Confirm the identity and purity of the final peptide using LC-MS (Liquid Chromatography-Mass Spectrometry) to verify the correct molecular weight.

Safety and Handling

All procedures should be performed in a well-ventilated fume hood by trained personnel.

-

2-(Diethylamino)butanoic acid HCl: May cause skin, eye, and respiratory irritation.[8][9] Avoid breathing dust and ensure contact with skin and eyes is prevented by wearing appropriate PPE.[8]

-

Trifluoroacetic Acid (TFA): Highly corrosive and toxic. Causes severe skin burns and eye damage.[10] Always use in a fume hood with appropriate gloves (e.g., butyl rubber), lab coat, and eye/face protection.

-

Piperidine: Flammable and toxic. Handle with care in a fume hood.

-

Coupling Reagents (e.g., HATU): Can be sensitizers and irritants. Some, like HOBt, have explosive potential under certain conditions, reinforcing the choice of safer alternatives like HATU or Oxyma.[11]

Always consult the Safety Data Sheet (SDS) for each reagent before use.[8][9][10][12]

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance; inefficient activation; aggregation of peptide chain. | Double couple (repeat the coupling step with fresh reagents); increase coupling time; use a different, more potent coupling reagent (e.g., COMU). |

| Low Yield After Cleavage | Incomplete synthesis; poor precipitation. | Review synthesis monitoring data; ensure sufficient cold ether is used for precipitation; check for peptide solubility in ether. |

| Unexpected Mass in MS | Deletion of the ncAA; side reactions. | Ensure efficient activation and sufficient coupling time for the ncAA; check for purity of reagents; ensure proper washing between steps. |

References

-

Benzilic acid, 4-(diethylamino)-2-butynyl ester, hydrochloride Properties. U.S. Environmental Protection Agency (EPA). (Provides physical property data for a related compound). [Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. (Provides background on SPPS protocols). [Link]

-

Safety Data Sheet - Hydrochloric Acid. Diversey SDS. (Provides safety information for HCl, a related chemical class). [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. (Provides detailed protocols and background on SPPS techniques). [Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. (Further details on Fmoc/tBu strategy). [Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Springer Nature Experiments. (Peer-reviewed protocol for SPPS). [Link]

-

2-(diethylamino)butanoic acid hydrochloride. PubChem. (Chemical data repository). [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. (Detailed academic lab protocols). [Link]

-

Reagents for peptide synthesis. Anaspec. (List of available reagents). [Link]

-

(R)-2-Amino-2-methylbutanoic acid hydrochloride. PubChem. (Chemical data for a related ncAA). [Link]

-

Guide to Solid Phase Peptide Synthesis. AAPPTec. (Comprehensive guide to SPPS). [Link]

-

Introduction to Peptide Synthesis. National Institutes of Health (NIH).. [Link]

-

Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry.[Link]

-

Peptide Synthesis. Chemistry LibreTexts. (Educational resource on peptide synthesis). [Link]

-

Peptide Synthesis. OpenStax. (Educational resource on peptide synthesis). [Link]

-

Custom Peptide Synthesis Services. Biomatik. (Commercial peptide synthesis overview). [Link]

-

Safety Data Sheet: Hydrochloric acid 25%. Chemos GmbH & Co. KG. (SDS for HCl). [Link]

Sources

- 1. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. PubChemLite - 2-(diethylamino)butanoic acid hydrochloride (C8H17NO2) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. peptide.com [peptide.com]

- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

- 10. sds.diversey.com [sds.diversey.com]

- 11. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Application Note: Preparation and Integration of 2-(Diethylamino)butanoic Acid Hydrochloride Stock Solutions in Drug Discovery

Scientific Context and Rationale

In contemporary drug discovery, non-proteinogenic amino acids serve as critical structural motifs for overcoming the limitations of traditional peptide-based therapeutics[1]. 2-(Diethylamino)butanoic acid hydrochloride (CAS: 1315365-38-8) is a specialized

A primary application of 2-aminobutanoic acid derivatives is the modulation of cancer metabolism, specifically through the inhibition of the Alanine-Serine-Cysteine Transporter 2 (ASCT2/SLC1A5)[1][3]. ASCT2 is overexpressed in numerous malignancies and is the primary conduit for cellular glutamine uptake[3][4]. Intracellular glutamine subsequently drives the coupled uptake of essential amino acids like leucine via the LAT1/CD98 complex, which is a requisite step for the activation of the mTORC1 signaling pathway and subsequent tumor proliferation[4][5]. Integrating 2-(Diethylamino)butanoic acid into screening libraries requires the preparation of highly stable, sterile stock solutions to ensure reproducible biological readouts.

Mechanism of ASCT2 inhibition disrupting glutamine uptake and downstream mTORC1 signaling.

Physicochemical Properties & Solvent Selection

The selection of an appropriate solvent is dictated by the compound's salt form. Because 2-(Diethylamino)butanoic acid is supplied as a hydrochloride (HCl) salt, its polarity and aqueous solubility are significantly enhanced compared to its zwitterionic free-base counterpart.

For direct use in in vitro cell-based assays, sterile double-distilled water (ddH₂O) or physiological buffers (e.g., PBS) are the preferred solvents to avoid the cytotoxicity associated with organic solvents. However, for long-term compound library storage and high-throughput screening (HTS), anhydrous Dimethyl Sulfoxide (DMSO) is recommended to prevent hydrolytic degradation over extended periods.

Quantitative Data Summary: Compound Specifications

| Property | Value | Rationale / Impact on Preparation |

| Chemical Name | 2-(Diethylamino)butanoic acid hydrochloride | The HCl salt form dictates high aqueous solubility. |

| CAS Number | 1315365-38-8 | Unique identifier for sourcing high-purity (>98%) grades[2]. |

| Molecular Formula | C₈H₁₇NO₂ · HCl | Determines the molar mass required for stock calculations. |

| Molecular Weight | 195.69 g/mol | 19.57 mg is required to yield 1 mL of a 100 mM stock solution. |

| Hygroscopicity | High (Typical of HCl salts) | Necessitates strict temperature equilibration before opening. |

Experimental Protocol: Preparation of a 100 mM Stock Solution

This methodology establishes a self-validating workflow designed to eliminate common pre-analytical errors such as moisture absorption, incomplete dissolution, and microbial contamination.

Phase 1: Equilibration and Weighing

Causality Check: Hydrochloride salts are inherently hygroscopic. Opening a cold vial directly from -20°C storage causes atmospheric moisture to condense on the powder. This artificially inflates the mass during weighing, resulting in a sub-potent stock solution.

-

Remove the lyophilized compound vial from -20°C storage and place it in a desiccator at room temperature (20–25°C) for at least 30 minutes.

-

Using an analytical balance calibrated to 0.1 mg, accurately weigh 19.57 mg of 2-(Diethylamino)butanoic acid hydrochloride into a sterile, static-free glass or low-bind microcentrifuge tube.

Phase 2: Dissolution

Causality Check: Rapid and complete solvation prevents the formation of micro-particulates that can clog filters or cause inconsistent dosing in downstream assays.

-

Add 1.0 mL of the chosen solvent (ddH₂O for immediate aqueous assays, or anhydrous DMSO for library storage).

-

Vortex the solution vigorously for 30–60 seconds.

-

If the solution is not entirely optically clear, sonicate in a water bath at room temperature for 2–5 minutes. Do not apply heat, as this may induce thermal degradation of the amino acid side chain.

Phase 3: Sterilization and Aliquoting

Causality Check: Biological assays require sterile conditions to prevent microbial metabolism of the amino acid derivative, which would confound assay readouts. Furthermore, repeated freeze-thaw cycles induce cryoconcentration—where the solute concentrates in the unfrozen fraction—leading to irreversible precipitation.

-

Filter Selection:

-

For Aqueous Stocks: Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter. PES provides low protein/peptide binding and high flow rates.

-

For DMSO Stocks: Pass the solution through a 0.22 µm Polytetrafluoroethylene (PTFE) syringe filter. Critical: Do not use PES with DMSO, as the solvent will dissolve the membrane and ruin the stock.

-

-

Aliquot the sterilized solution into pre-labeled, sterile amber vials (e.g., 50 µL or 100 µL per vial) to protect from light-induced degradation.

-

Store aliquots immediately at -20°C (or -80°C for storage >6 months).

Phase 4: Self-Validating Quality Control

To ensure the protocol has yielded a reliable stock, establish a self-validating QC checkpoint. Perform Liquid Chromatography-Mass Spectrometry (LC-MS) or HPLC-UV analysis on a 1 µL sample at

Workflow for the preparation and storage of 2-(Diethylamino)butanoic acid HCl stock solutions.

Downstream Application: Assay Dilution Matrix

When integrating the compound into cell-based transporter inhibition assays (e.g., measuring radiolabeled glutamine uptake), the 100 mM stock must be serially diluted. To prevent solvent toxicity in cell cultures, the final concentration of DMSO (if used as the primary solvent) must not exceed 0.1% (v/v) in the assay well.

Quantitative Data Summary: Serial Dilution Matrix

| Desired Final Assay Conc. | Stock Volume Required | Diluent Volume (Media/Buffer) | Final Solvent Conc. (v/v) |

| 100 µM | 1.0 µL of 100 mM Stock | 999 µL | 0.1% |

| 50 µM | 0.5 µL of 100 mM Stock | 999.5 µL | 0.05% |

| 10 µM | 1.0 µL of 10 mM Intermediate | 999 µL | 0.1% |

| 1 µM | 1.0 µL of 1 mM Intermediate | 999 µL | 0.1% |

Note: Always perform intermediate dilutions in the stock solvent before the final spike into the aqueous assay media to maintain compound solubility until the final dilution step.

References

1.[2] Sigma-Aldrich. "2-(diethylamino)butanoic acid hydrochloride". Available at: 2.[1] BenchChem. "The Emerging Role of DL-2-Aminobutanoic Acid (H-DL-Abu-OH) in Drug Discovery: A Technical Guide". Available at: 3.[4] National Center for Biotechnology Information (NCBI). "Inflammatory T cell responses rely on amino acid transporter ASCT2 facilitation of glutamine uptake and mTORC1 kinase activation". Available at: 4.[5] American Physiological Society Journal. "ASCT2 silencing regulates mammalian target-of-rapamycin growth and survival signaling in human hepatoma cells". Available at: 5.[3] Frontiers in Cell and Developmental Biology. "The Human SLC1A5 (ASCT2) Amino Acid Transporter: From Function to Structure and Role in Cell Biology". Available at:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Mfcd19382129 | Sigma-Aldrich [sigmaaldrich.com]

- 3. Frontiers | The Human SLC1A5 (ASCT2) Amino Acid Transporter: From Function to Structure and Role in Cell Biology [frontiersin.org]

- 4. Inflammatory T cell responses rely on amino acid transporter ASCT2 facilitation of glutamine uptake and mTORC1 kinase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

derivatization of 2-(Diethylamino)butanoic acid for GC-MS analysis

Application Note: High-Efficiency GC-MS Profiling of 2-(Diethylamino)butanoic Acid

Abstract

The analysis of 2-(Diethylamino)butanoic acid presents a dual challenge for gas chromatography: the polarity of the carboxylic acid moiety and the basicity/steric bulk of the tertiary diethylamino group. Direct injection leads to adsorption, peak tailing, and thermal degradation. This application note details two validated derivatization protocols—Silylation (MSTFA) for rapid screening and Acid-Catalyzed Alkylation (BF3-MeOH) for robust quantitation. We provide mechanistic insights into the fragmentation patterns of this tertiary amino acid and a self-validating workflow to ensure data integrity.

Introduction: The Steric and Zwitterionic Challenge

2-(Diethylamino)butanoic acid is an

Analytical Hurdles:

-

Zwitterionic Character: Although tertiary amines are less prone to zwitterion formation than primary amines, the intramolecular interaction between the basic nitrogen and acidic carboxyl group increases boiling point and reduces volatility.

-

Steric Hindrance: The ethyl group at the

-carbon and the two ethyl groups on the nitrogen create a crowded reaction center, slowing down mild derivatization attempts. -

Thermal Instability: Underivatized injection results in decarboxylation in the hot injection port (

), leading to false identification of the corresponding amine.

Strategic Solution: We employ two strategies. Strategy A (Silylation) blocks the acidic proton with a trimethylsilyl (TMS) group. Strategy B (Alkylation) converts the acid to a methyl ester.[1] Crucially, Strategy B includes a pH-controlled extraction to ensure the tertiary amine is analyzed as a free base, preventing salt-induced column adsorption.

Strategic Decision Framework

The following logic gate determines the optimal protocol based on your lab's immediate needs (Throughput vs. Stability).

Figure 1: Decision tree for selecting the derivatization method based on analytical requirements.

Experimental Protocols

Protocol A: Rapid Silylation (MSTFA)

Best for: Qualitative profiling, high throughput, moisture-free samples.

Reagents:

-

MSTFA: N-Methyl-N-(trimethylsilyl)trifluoroacetamide.[2][3][4]

-

TMCS: Trimethylchlorosilane (1% v/v added as catalyst).

-

Solvent: Anhydrous Pyridine or Acetonitrile.

Step-by-Step:

-

Dry: Evaporate 50